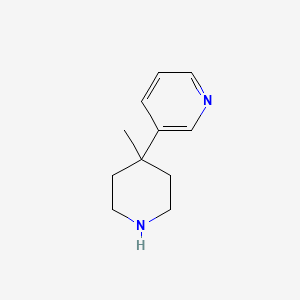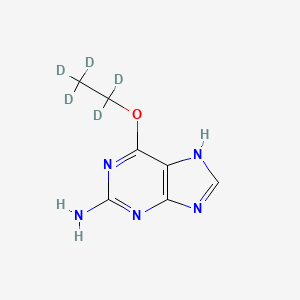
6-(1,1,2,2,2-Pentadeuterioethoxy)-7H-purin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(1,1,2,2,2-Pentadeuterioethoxy)-7H-purin-2-amine, or 6-PEDA, is an organic compound that has been the subject of much scientific research in recent years. It is a derivative of the purine base adenine, and is used for a variety of different purposes, including as a synthetic intermediate in organic synthesis and as a substrate for biochemical studies.
Applications De Recherche Scientifique
Mass Spectrometry
6-Ethyl Guanine-d5 is commonly used as a stable isotope labelled internal standard in mass spectrometry . The deuterium atoms replace the hydrogen atoms in the molecule, which makes it easier to distinguish from the other compounds in the sample .
Drug Discovery
This compound can be used in drug discovery . Its unique properties can help in the identification and development of new therapeutic agents.
Metabolic Profiling
6-Ethyl Guanine-d5 can be used in metabolic profiling . It can help in understanding the changes in metabolic pathways in response to diseases or drug treatments.
Biomarker Discovery
It is also used in biomarker discovery . Biomarkers are biological molecules found in blood, other body fluids, or tissues that are a sign of a normal or abnormal process, or of a condition or disease.
DNA Damage Studies
6-Ethyl Guanine-d5 is used as a reference standard in DNA damage studies . It is a common mutagenic agent found in tobacco smoke and other carcinogenic compounds .
Proteomics Research
6-Ethyl Guanine-d5 is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions.
Study of DNA Repair
Its stable isotope labeling and mutagenic properties make it an important tool in the study of DNA damage and repair .
Laboratory Handling and Use
Its solubility and stability make it easy to handle and use in a laboratory setting . It is soluble in water and common organic solvents like methanol, ethanol, and acetonitrile .
Propriétés
IUPAC Name |
6-(1,1,2,2,2-pentadeuterioethoxy)-7H-purin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5O/c1-2-13-6-4-5(10-3-9-4)11-7(8)12-6/h3H,2H2,1H3,(H3,8,9,10,11,12)/i1D3,2D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFXXRVSPZSOREJ-ZBJDZAJPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC2=C1NC=N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC1=NC(=NC2=C1NC=N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Ethyl Guanine-d5 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

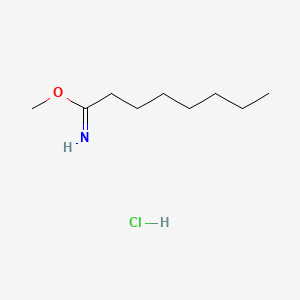
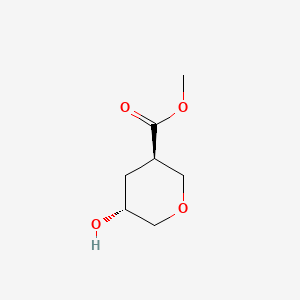
![(2S)-5-[[Amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-[[(2R)-4-[(2-methylpropan-2-yl)oxyamino]-2-(naphthalen-2-ylmethyl)-4-oxobutanoyl]amino]pentanoic acid](/img/structure/B566089.png)
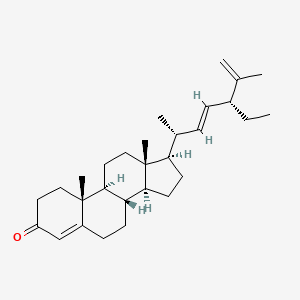
![2-[(4-Carboxyphenyl)methyl]-4-thiazolecarboxylic Acid](/img/structure/B566091.png)
![2-[(3-Carboxyphenyl)methyl]-4-thiazolecarboxylic Acid](/img/structure/B566094.png)
![2-[(4-Aminophenyl)propan-2-yl]-4-thiazolecarboxylic Acid Hydrochloride](/img/structure/B566095.png)
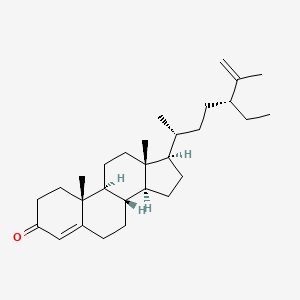
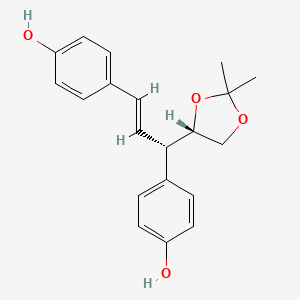
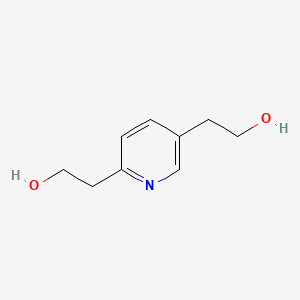
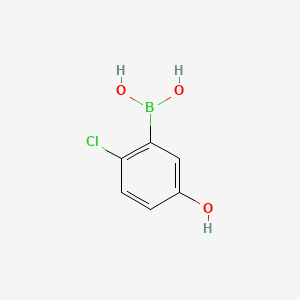
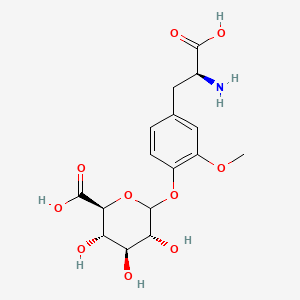
![(R)-N-[(5-Cyano-2-nitrophenyl)methyl]-N-[1-(hydroxymethyl)-2-phenylethyl]thiophene-2-sulfonamide](/img/structure/B566106.png)
